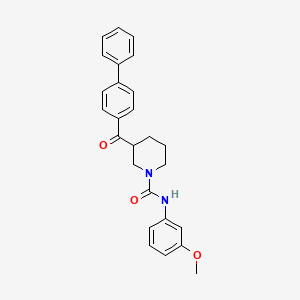
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, commonly known as BMB-DMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-DMA is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
The exact mechanism of action of BMB-DMA is not fully understood. However, studies have suggested that BMB-DMA may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. BMB-DMA has also been shown to inhibit the replication of the hepatitis B virus by interfering with viral DNA synthesis. The antibacterial activity of BMB-DMA is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
BMB-DMA has been shown to have low toxicity in vitro and in vivo. Studies have also shown that BMB-DMA does not significantly affect normal cell growth or viability. BMB-DMA has been shown to induce apoptosis in cancer cells and inhibit viral replication, suggesting that it may have potential as a cancer and antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of BMB-DMA is relatively simple and can be performed using readily available reagents. BMB-DMA has also been shown to have good stability under a range of conditions. However, the low solubility of BMB-DMA in water can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of BMB-DMA is not fully understood, which can make it challenging to design experiments to study its biological effects.
Zukünftige Richtungen
There are several future directions for research on BMB-DMA. One area of interest is the development of BMB-DMA derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of BMB-DMA in more detail, which could lead to the development of more targeted therapies. Finally, the potential use of BMB-DMA as a treatment for viral infections and bacterial infections warrants further investigation.
Synthesemethoden
The synthesis of BMB-DMA involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting Schiff base is then reduced with sodium borohydride to yield BMB-DMA. This method has been optimized to produce high yields of BMB-DMA with good purity.
Wissenschaftliche Forschungsanwendungen
BMB-DMA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BMB-DMA has also been shown to possess antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These properties make BMB-DMA a promising candidate for the development of new drugs to treat cancer, viral infections, and bacterial infections.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-4-6-19(17(2)12-16)15-24-8-10-25(11-9-24)23-14-18-5-7-21(26-3)20(22)13-18/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJFCFIQBMPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)
![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6104333.png)


